1-Amino-3-methylbut-3-en-2-ol
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Overview
Description
1-Amino-3-methylbut-3-en-2-ol is an organic compound with the molecular formula C5H11NO. It is a versatile compound used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes an amino group and a hydroxyl group attached to a butenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-methylbut-3-en-2-ol can be synthesized through several methods. One common method involves the reaction of isobutene (2-methylpropene) with formaldehyde, followed by the addition of ammonia. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-Amino-3-methylbut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-Amino-3-methylbut-3-en-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Isoprenol (3-Methylbut-3-en-1-ol): Similar in structure but lacks the amino group.
Prenol (3-Methylbut-2-en-1-ol): Another related compound with a different position of the double bond
Uniqueness
1-Amino-3-methylbut-3-en-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-amino-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(7)3-6/h5,7H,1,3,6H2,2H3 |
InChI Key |
NTKSLCGTSLOBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CN)O |
Origin of Product |
United States |
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